

Immethridine Dihydrobromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Immethridine dihydrobromide*

Cat. No.: *B1662599*

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This technical guide provides an in-depth overview of **Immethridine dihydrobromide**, a potent and highly selective histamine H3 receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activity, and experimental applications.

Core Chemical and Physical Data

Immethridine dihydrobromide is a valuable tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The following table summarizes its key chemical and physical properties. There is a noted discrepancy in the CAS numbers cited in the literature, which may distinguish between the free base and the dihydrobromide salt.

| Parameter | Value | Citations |
|--------------------------------------|--|-----------|
| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | [1] |
| Molecular Formula | C ₉ H ₉ N ₃ ·2HBr | [1] |
| Molecular Weight | 321.01 g/mol | [1] |
| CAS Number | 699020-93-4 | [2][3][4] |
| 87976-03-2 (potential for free base) | [1][5][6][7] | |
| Purity | ≥99% (HPLC) | [2][4] |
| Solubility | Soluble to 100 mM in water | [2] |
| Storage | Desiccate at room temperature | [2][4] |

Biological Activity and Selectivity

Immethridine is characterized by its high affinity and selectivity for the histamine H3 receptor (H3R) over other histamine receptor subtypes. This specificity makes it an excellent pharmacological tool for studying H3R function.

| Parameter | Value | Citations |
|--|---|-----------|
| Target Receptor | Histamine H3 Receptor (H3R) | [1][8][9] |
| Agonist Potency (pEC ₅₀) | 9.74 | [2][4] |
| Binding Affinity (K _i) for H3R | 0.85 nM | [9] |
| Binding Affinity (K _i) for H4R | 245 nM | [9] |
| Selectivity | ~300-fold selective for H3R over H4R | [2][4][8] |
| Other Receptors | Does not bind to H1 or H2 receptors at concentrations up to 10 μM | [2][4][8] |

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

A study by Shi et al. (2017) details the use of **Immethridine dihydrobromide** in a mouse model of multiple sclerosis.[\[10\]](#)

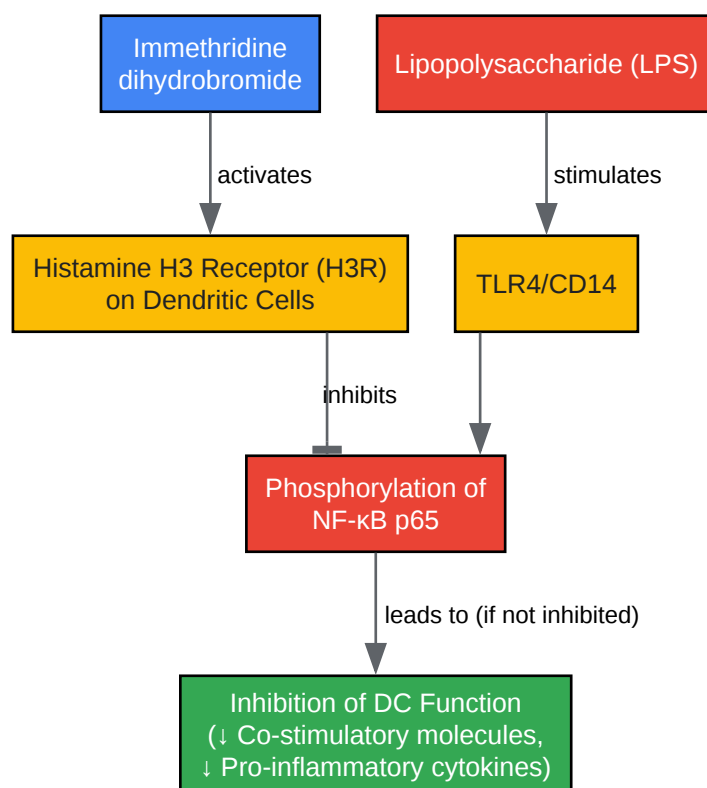
- Animal Model: Female C57BL/6 mice (8-10 weeks old).
- EAE Induction: Mice are immunized subcutaneously with 200 µg of MOG_{35–55} peptide emulsified in Complete Freund's Adjuvant (CFA) containing 500 µg of Mycobacterium tuberculosis. Additionally, 400 ng of pertussis toxin is injected intraperitoneally on the day of immunization and 24 hours later.
- Treatment Protocol: Once clinical signs of EAE are observed, **Immethridine dihydrobromide** is administered at a dose of 15 mg/kg via intraperitoneal (i.p.) injection every other day.
- Outcome Measures: The severity of EAE is monitored daily using a standardized clinical scoring system. The study also analyzed the percentage of Th1 and Th17 cells in the spleen and the expression of surface molecules on dendritic cells.[\[10\]](#)

Signaling Pathways

Immethridine dihydrobromide, through its agonistic action on the H3 receptor, modulates several intracellular signaling pathways.

Inhibition of Dendritic Cell Function via NF-κB Pathway

In the context of EAE, Immethridine has been shown to inhibit the function of dendritic cells (DCs). This is achieved, in part, by suppressing the phosphorylation of NF-κB p65.[\[10\]](#)

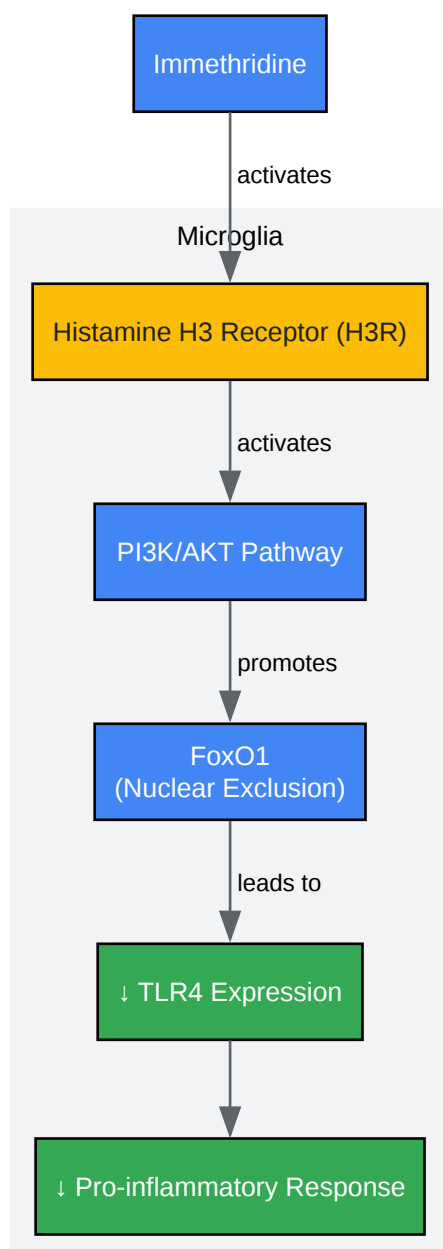


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Immethridine's inhibitory effect on dendritic cell function via the NF-κB pathway.

Modulation of Microglial Activation via PI3K/AKT/FoxO1 Pathway

The activation of H3 receptors can suppress microglia activation and pro-inflammatory responses. This neuroprotective effect is linked to the PI3K/AKT/FoxO1 signaling pathway.^[11]

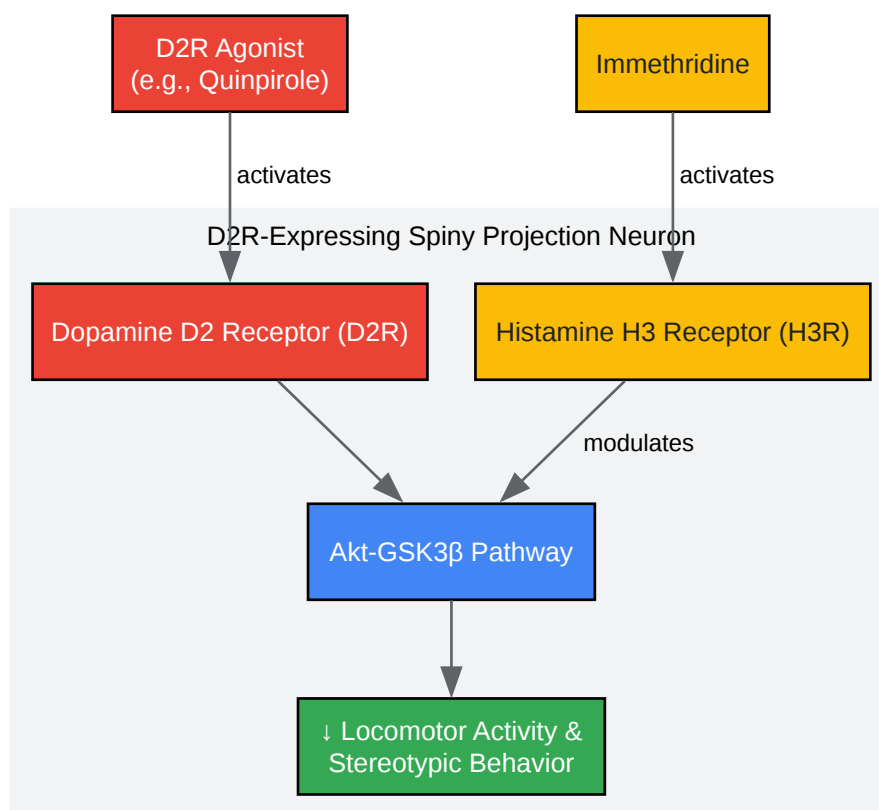


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Immethridine's role in modulating microglial activation through PI3K/AKT/FoxO1.

Interaction with Dopamine D2 Receptor Signaling

H3 receptor activation has been demonstrated to mitigate behaviors induced by dopamine D2 receptor (D2R) agonists. This involves functional interactions at the signaling level, specifically affecting the Akt-GSK3 β pathway in D2R-expressing spiny projection neurons.[12]



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Functional interaction between H3R and D2R signaling pathways.

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